molecular formula C9H13ClN2O2 B6177121 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride CAS No. 2551119-97-0

3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride

Cat. No. B6177121
CAS RN: 2551119-97-0
M. Wt: 216.7
InChI Key:
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Description

“3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic organic compounds that have a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, often involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a six-membered ring fused with an indazole structure . The stereochemistry of this six-membered ring resembles that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are characterized by the formation of C–N and N–N bonds . The mechanism of the second step of the synthesis is different from the expected one. Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .

Mechanism of Action

While the specific mechanism of action of “3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride” is not mentioned in the retrieved papers, indazole derivatives are known to have a wide variety of biological properties . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .

Future Directions

The future directions for the research and development of “3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride” and similar compounds could involve exploring their potential activities against various diseases, given the wide variety of medicinal applications of indazole derivatives . Additionally, further optimization of synthetic schemes could be a focus, as the current methods often result in lower yields and undesirable byproducts .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride involves the reaction of 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid with hydrochloric acid.", "Starting Materials": [ "3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid in a suitable solvent, add hydrochloric acid.", "Heat the reaction mixture to reflux for a suitable amount of time.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride." ] }

CAS RN

2551119-97-0

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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